2-hydroxy-5-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoic acid
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Overview
Description
2-HYDROXY-5-[5-(3-NITROBENZOYL)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]BENZOIC ACID is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a nitrobenzoyl group and an isoindole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-5-[5-(3-NITROBENZOYL)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]BENZOIC ACID typically involves multi-step organic reactions. One common approach is the condensation of 3-nitrobenzoic acid with phthalic anhydride to form the isoindole structure, followed by hydroxylation and further functionalization to introduce the hydroxy and nitro groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-5-[5-(3-NITROBENZOYL)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
Major products formed from these reactions include amino derivatives, hydroxylated compounds, and various substituted benzoic acids .
Scientific Research Applications
2-HYDROXY-5-[5-(3-NITROBENZOYL)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]BENZOIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-HYDROXY-5-[5-(3-NITROBENZOYL)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]BENZOIC ACID involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-nitrobenzoic acid
- 3-Nitrobenzoic acid
- Phthalic anhydride derivatives
Uniqueness
What sets 2-HYDROXY-5-[5-(3-NITROBENZOYL)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]BENZOIC ACID apart is its unique combination of functional groups and structural complexity. This makes it particularly versatile for various applications, from chemical synthesis to biological research .
Properties
Molecular Formula |
C22H12N2O8 |
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Molecular Weight |
432.3 g/mol |
IUPAC Name |
2-hydroxy-5-[5-(3-nitrobenzoyl)-1,3-dioxoisoindol-2-yl]benzoic acid |
InChI |
InChI=1S/C22H12N2O8/c25-18-7-5-13(10-17(18)22(29)30)23-20(27)15-6-4-12(9-16(15)21(23)28)19(26)11-2-1-3-14(8-11)24(31)32/h1-10,25H,(H,29,30) |
InChI Key |
NLTLNPYZHDWVTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=C(C=C4)O)C(=O)O |
Origin of Product |
United States |
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